2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane
Description
Structural Significance and Prevalence in Organic Chemistry Research
The 7-oxabicyclo[2.2.1]heptane skeleton is a well-recognized rigid bicyclic moiety found in many naturally occurring compounds with interesting biological activities. researchgate.net Its conformationally restricted framework allows for the precise spatial arrangement of functional groups, making it an invaluable scaffold for the design of molecules with specific biological targets. The most common synthetic route to this system is the Diels-Alder reaction between furan (B31954) and various dienophiles. researchgate.net
The structural parameters of 7-oxabicyclo[2.2.1]heptane have been a subject of detailed investigation. Powder synchrotron X-ray diffraction studies have revealed that the parent compound, 7-oxanorbornane, exists in multiple solid phases at different temperatures, reflecting the subtle conformational dynamics of this bicyclic system. epfl.ch The molecule possesses C2v symmetry, and its derivatives often exhibit distorted boat conformations in their six-membered rings. iucr.org
The prevalence of the 7-oxabicyclo[2.2.1]heptane core in organic synthesis is largely due to its utility as a chiral synthon. Enantiomerically enriched derivatives are readily prepared and serve as crucial intermediates in the total asymmetric synthesis of natural products, rare sugars, and other bioactive compounds. researchgate.net The defined stereochemistry of the bicyclic system allows for highly stereoselective transformations at its periphery.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZMGDQVYYPBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1856583-78-2 | |
| Record name | 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromomethyl 7 Oxabicyclo 2.2.1 Heptane and Its Analogues
Strategies for the Construction of the 7-Oxabicyclo[2.2.1]heptane Core
The rigid, bicyclic structure of the 7-oxabicyclo[2.2.1]heptane core is a key feature that has attracted considerable synthetic interest. Chemists have devised several reliable methods to construct this framework, each with its own advantages in terms of stereocontrol and substrate scope.
Diels-Alder Cycloadditions in the Synthesis of the 7-Oxanorbornane Framework
The [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction, stands as one of the most powerful and widely employed methods for the construction of six-membered rings and, in this context, the 7-oxanorbornane framework. This approach typically involves the reaction of a furan (B31954) derivative (acting as the diene) with a dienophile.
The intermolecular Diels-Alder reaction between a furan and a suitable dienophile is a cornerstone in the synthesis of the 7-oxabicyclo[2.2.1]heptane skeleton. The choice of furan and dienophile can be tailored to introduce desired functionalities into the resulting bicyclic product. For instance, the reaction of furan with dienophiles such as maleic anhydride (B1165640) or acrylates provides a direct route to functionalized 7-oxanorbornanes. These reactions often proceed with high stereoselectivity, typically favoring the exo isomer due to steric hindrance, although the endo isomer can be obtained under certain conditions.
A common dienophile for introducing a precursor to the 2-(bromomethyl) group is allyl alcohol. The Diels-Alder reaction between furan and allyl alcohol would theoretically yield 2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane, a direct precursor to the target molecule. However, the direct cycloaddition of furan with unactivated alkenes like allyl alcohol can be challenging due to the aromatic stability of furan, often requiring high temperatures or pressures.
| Diene | Dienophile | Product |
| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |
| Furan | Acrylonitrile (B1666552) | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
| Furan | Allyl alcohol | 2-(Hydroxymethyl)-7-oxabicyclo[2.2.1]hept-5-ene |
This table showcases examples of intermolecular Diels-Alder reactions to form the 7-oxanorbornane framework.
To overcome the challenges of intermolecular reactions and to exert greater control over stereochemistry, intramolecular Diels-Alder (IMDA) reactions have been developed. In this approach, the furan (diene) and the dienophile are tethered within the same molecule. This proximity significantly accelerates the reaction and often leads to high levels of diastereoselectivity.
For example, a furan ring connected by a suitable chain to an alkene moiety can undergo an intramolecular cycloaddition to form the 7-oxabicyclo[2.2.1]heptane core with a fused ring system. The stereochemical outcome of the reaction is dictated by the geometry of the tether and the transition state of the cyclization. Chiral auxiliaries can also be incorporated into the tether to induce enantioselectivity.
Iodoetherification Strategies
Iodoetherification provides an alternative and powerful method for the construction of the 7-oxabicyclo[2.2.1]heptane core. This strategy involves the cyclization of a suitably positioned alcohol onto a double bond, induced by an electrophilic iodine source.
The starting material for such a synthesis would typically be a cyclohexenol (B1201834) derivative with a strategically placed double bond. Treatment with an iodine source, such as iodine and potassium iodide, leads to the formation of an iodonium (B1229267) ion intermediate. The intramolecular attack of the hydroxyl group then results in the formation of the bicyclic ether and the incorporation of an iodine atom into the molecule. This iodine can be subsequently removed or used for further functionalization. The stereochemistry of the cyclization is often highly controlled, proceeding via an anti-addition pathway.
Radical Cyclization Pathways
Radical cyclizations offer another avenue to the 7-oxabicyclo[2.2.1]heptane framework. These reactions involve the formation of a carbon-centered radical which then undergoes an intramolecular addition to a double bond to form the bicyclic system.
A typical precursor for such a cyclization would be an unsaturated ether containing a radical precursor, such as a bromo or iodo group. The radical is generated using a radical initiator, like AIBN (azobisisobutyronitrile), and a reducing agent, such as tributyltin hydride. The subsequent intramolecular cyclization onto the double bond forms the desired bicyclic ether. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations being generally favored.
Introduction of the Bromomethyl Moiety
Once the 7-oxabicyclo[2.2.1]heptane core is established, the final step is the introduction of the bromomethyl group at the 2-position. A common and effective strategy involves the conversion of a pre-existing functional group, most notably a hydroxymethyl group.
The synthesis of 2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane can be achieved, for example, through the Diels-Alder reaction of furan with allyl alcohol, as mentioned previously, followed by hydrogenation of the resulting double bond. Once the alcohol precursor is in hand, it can be converted to the corresponding bromide using a variety of standard brominating agents.
A widely used and reliable method for this transformation is the Appel reaction. organic-chemistry.orgtcichemicals.comtcichemicals.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to convert primary and secondary alcohols to the corresponding alkyl halides under mild conditions. The reaction proceeds with inversion of configuration at a stereogenic center.
The general mechanism of the Appel reaction involves the formation of a phosphonium (B103445) salt from triphenylphosphine and carbon tetrabromide. The alcohol then attacks the phosphonium species, leading to the formation of an alkoxyphosphonium bromide. A subsequent Sₙ2 attack by the bromide ion on the carbon bearing the hydroxyl group results in the formation of the desired alkyl bromide and triphenylphosphine oxide as a byproduct.
| Precursor | Reagents | Product |
| 2-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane | PPh₃, CBr₄ | 2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane |
| 2-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane | PBr₃ | This compound |
This table illustrates common methods for the conversion of the hydroxymethyl precursor to the final bromomethyl compound.
Alternatively, phosphorus tribromide (PBr₃) can also be employed for this conversion, although the Appel reaction often offers milder conditions and is suitable for more sensitive substrates.
Direct Bromination Reactions
Direct bromination methods introduce the bromine atom onto a pre-formed 7-oxabicyclo[2.2.1]heptane skeleton. The choice of brominating agent and substrate is crucial, determining the regioselectivity and outcome of the reaction.
The electrophilic addition of bromine (Br₂) across a carbon-carbon double bond in an olefinic precursor is a fundamental method for synthesizing di- or poly-brominated 7-oxabicyclo[2.2.1]heptane analogues. The reaction typically proceeds via a cyclic bromonium ion intermediate, with the stereochemical outcome influenced by both steric and electronic factors of the bicyclic system.
For instance, the electrophilic addition of bromine to dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate at low temperatures (0 and -60 °C) results in a high yield of the corresponding dibromide product. researchgate.net The reaction involves the attack of bromine on the double bond from the sterically less hindered exo-face to form the intermediate bromonium ion. Subsequent nucleophilic attack by the bromide ion from the opposite face leads to the trans-dibromide. In some cases, electrophilic bromination with Br₂ in a solvent like acetic acid is employed to selectively functionalize 7-oxabicyclo[2.2.1]hept-2-ene derivatives.
| Precursor | Reagent | Conditions | Product | Reference |
| Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Br₂ | CCl₄, 0°C or -60°C | Dibromide adduct | researchgate.net |
| 7-oxabicyclo[2.2.1]hept-2-ene derivatives | Br₂ | Acetic Acid | Dibromide adduct |
N-Bromosuccinimide (NBS) serves as a versatile reagent for bromination, particularly for allylic and benzylic positions, in a reaction known as the Wohl-Ziegler reaction. masterorganicchemistry.com This free-radical chain reaction is initiated by light or a radical initiator and allows for the selective bromination of a methyl group adjacent to a double bond or an aromatic ring. masterorganicchemistry.com The key advantage of NBS over molecular bromine (Br₂) for these transformations is that it provides a low, constant concentration of Br₂, which favors radical substitution over competing electrophilic addition to the double bond. masterorganicchemistry.com
In the context of synthesizing analogues of this compound, NBS can be used to brominate a precursor containing a 2-methyl group adjacent to an unsaturated moiety. The reaction mechanism involves the homolytic cleavage of the N-Br bond, followed by abstraction of an allylic hydrogen by the succinimidyl radical to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the allylic bromide and a bromine radical, which continues the chain reaction.
In a related application, the reaction of camphene (B42988) (a bicyclic monoterpene) with benzenesulfonamide (B165840) in the presence of NBS leads to the formation of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. mdpi.com This reaction proceeds through a proposed mechanism involving a Wagner-Meerwein rearrangement, highlighting the complex transformations that can be mediated by NBS in bicyclic systems. mdpi.com
Functional Group Transformations Leading to the Bromomethyl Group
An alternative and widely used strategy for the synthesis of this compound involves the conversion of a pre-existing functional group at the C2-position into the bromomethyl group. This approach is particularly useful when the required precursor, such as 2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane, is more readily accessible than the corresponding olefinic or methyl-substituted precursor.
The transformation of a primary alcohol to an alkyl bromide is a standard procedure in organic synthesis. Common reagents for this conversion include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), known as the Appel reaction. These methods are generally efficient and proceed under mild conditions, making them suitable for substrates containing the sensitive oxabicyclo[2.2.1]heptane core.
Another functional group that can be converted to a bromide is a carboxylic acid. The Hunsdiecker reaction, or its modern variants, allows for the bromodecarboxylation of carboxylic acids. For example, treating a carboxylic acid with reagents like (diacetoxyiodo)benzene (B116549) and a bromine source can yield the corresponding organic bromide. google.com This provides a regioselective method for preparing bromides from widely available carboxylic acid starting materials. google.com
| Starting Material | Reagent(s) | Transformation |
| 2-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane | PBr₃ or CBr₄/PPh₃ | Alcohol to Bromide |
| 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | (Diacetoxyiodo)benzene, LiBr | Bromodecarboxylation |
Stereocontrolled Synthesis of Enantiopure and Diastereoselective this compound Isomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the stereocontrolled synthesis of this compound isomers is of paramount importance. Key strategies include the use of chiral auxiliaries to direct the stereochemical course of a reaction and the application of asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereoselectivity of a subsequent reaction. york.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This strategy has been effectively applied to the synthesis of the 7-oxabicyclo[2.2.1]heptane core, primarily through asymmetric Diels-Alder reactions.
The Diels-Alder reaction between furan and a dienophile is a powerful method for constructing the 7-oxabicyclo[2.2.1]heptene skeleton. By attaching a chiral auxiliary to the dienophile, the facial selectivity of the cycloaddition can be controlled, leading to the formation of a specific enantiomer of the product.
Notable examples include:
(R)-Phenylglycinol: Used as a chiral auxiliary in a diastereoselective intramolecular Diels-Alder reaction to produce an enantiopure 7-oxabicyclo[2.2.1]heptane moiety. rsc.org
Sulfinyl Acrylates: The highly diastereoselective Diels-Alder reaction of (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates with furan provides an efficient route to asymmetric 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. rsc.org
Evans Oxazolidinones: These have been developed as versatile chiral auxiliaries, including polymer-supported versions, for various asymmetric transformations, including those that can be adapted for the synthesis of precursors to the target molecule. bath.ac.ukhud.ac.uk
In these approaches, the chiral auxiliary creates a diastereomeric transition state, where one approach of the diene (furan) to the dienophile is sterically or electronically favored, resulting in a high degree of stereocontrol.
Asymmetric Catalysis in Oxabicyclo[2.2.1]heptane Synthesis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of the 7-oxabicyclo[2.2.1]heptane framework, asymmetric catalysis is often employed in the key ring-forming step.
Lewis Acid Catalysis: Chiral Lewis acids can catalyze the Diels-Alder reaction between furan and various dienophiles. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction, while the chiral ligands on the catalyst control the facial selectivity, leading to an enantiomerically enriched cycloadduct. A BF₃·Et₂O-promoted Diels-Alder addition has been used in the asymmetric synthesis of complex molecules containing the 7-oxabicyclo[2.2.1]heptane core. acs.orgnih.gov
Transition Metal Catalysis: Modern synthetic methods have expanded the toolkit for asymmetric synthesis. A notable example is the gold(I)-catalyzed regio- and stereoselective cycloisomerization of alkynediols. researchgate.net This powerful method constructs the 7-oxabicyclo[2.2.1]heptane skeleton through a sequential reaction involving cycloisomerization and a semi-pinacol type 1,2-alkyl migration, as demonstrated in the asymmetric total synthesis of farnesiferol C. researchgate.net
| Strategy | Method | Key Feature | Reference |
| Chiral Auxiliary | Diastereoselective Diels-Alder | Covalent attachment of a chiral molecule (e.g., (R)-phenylglycinol) to the dienophile to direct cycloaddition. | rsc.org |
| Chiral Auxiliary | Diastereoselective Diels-Alder | Use of chiral sulfinyl acrylates as dienophiles in reaction with furan. | rsc.org |
| Asymmetric Catalysis | Lewis Acid-Catalyzed Diels-Alder | A chiral Lewis acid catalyst activates the dienophile and controls enantioselectivity. | acs.orgnih.gov |
| Asymmetric Catalysis | Gold(I)-Catalyzed Cycloisomerization | Regio- and stereoselective formation of the bicyclic core from acyclic alkynediols. | researchgate.net |
Diastereoselective Control in Bicyclic Systems
Diastereoselective control in the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives is critical for obtaining the desired isomer, as different diastereomers can exhibit varied biological activities and chemical properties. The inherent rigidity of the bicyclic framework plays a significant role in directing the stereochemical outcome of reactions.
One of the most common and effective methods for constructing the 7-oxabicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction between a furan derivative and a dienophile. researchgate.netsigmaaldrich.com The stereoselectivity of this [4+2] cycloaddition is a key factor in determining the final product's diastereomeric configuration. The reaction typically yields a mixture of endo and exo isomers, with the ratio often influenced by reaction conditions, catalysts, and the nature of the substituents on the diene and dienophile. For instance, the reaction of 3-benzylfuran (B12918601) with acrylonitrile results in three of the four possible isomeric adducts, with the 5-benzyl-2-endo-carbonitrile isomer being the predominant product. thieme-connect.com Lewis acid catalysis, such as with zinc chloride, can be employed to mediate the Diels-Alder reaction, influencing both the yield and the stereoselectivity. researchgate.net
Intramolecular variations of the Diels-Alder reaction have also been utilized to achieve high diastereoselectivity. rsc.org For example, an intramolecular Diels-Alder strategy using (R)-phenylglycinol as a chiral auxiliary has been successfully applied to synthesize the 7-oxabicyclo[2.2.1]heptane moiety. rsc.org Similarly, intramolecular cycloadditions of homoallylic nitrones provide a general and stereoselective route to substituted 1-aza-7-oxabicyclo[2.2.1]heptanes, with the stereoselection being notably high (dr ≥20:1) when electron-deficient aromatic groups are present. nih.gov
Post-cycloaddition modifications of the bicyclic core also rely on diastereoselective reactions. For instance, radical-mediated phenylselanyl-group transfer reactions have been used to introduce substituents at the C(6)-endo- and C(5)-exo-positions of 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives with high stereocontrol. chimia.ch Furthermore, directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been shown to proceed with complete diastereoselectivity. researchgate.net
The stereochemical outcome of reactions on the 7-oxabicyclo[2.2.1]heptane system can be influenced by the existing stereocenters. For example, the photochlorination of 7-oxabicyclo[2.2.1]heptane yields a 2.2:1 ratio of exo to endo products, a different outcome compared to the chlorination of norbornane (B1196662) which heavily favors the exo product. cdnsciencepub.com This highlights the directing effect of the oxygen bridge on the stereoselectivity of reactions.
| Reaction Type | Reactants | Key Conditions/Catalyst | Major Product(s) | Diastereomeric Ratio (dr) / Selectivity | Reference |
|---|---|---|---|---|---|
| Intermolecular Diels-Alder | 3-Benzylfuran and Acrylonitrile | Thermal | 5-Benzyl-7-oxabicyclo[2.2.1]hept-5-ene-2-endo-carbonitrile | Predominant isomer | thieme-connect.com |
| Intermolecular Diels-Alder | Furan and 2- or 4-Vinylpyridine | Zinc chloride-mediated | 2-Pyridyl-7-oxabicyclo[2.2.1]heptanes | - | researchgate.net |
| Intramolecular Nitrone Cycloaddition | Homoallylic nitrones with electron-deficient aromatics | - | 2-Aryl-substituted 1-aza-7-oxabicyclo[2.2.1]heptanes | ≥20:1 | nih.gov |
| Intramolecular Diels-Alder | Furan diene linked to a dienophile | (R)-Phenylglycinol as chiral auxiliary | Tetracyclic substructure containing 7-oxabicyclo[2.2.1]heptane | Diastereoselective | rsc.org |
| Radical Phenylselanyl-Group Transfer | 7-Oxabicyclo[2.2.1]hept-5-en-2-one derivatives | Radical initiator | C(6)-endo- and C(5)-exo-substituted products | Stereoselective | chimia.ch |
| Directed Palladium-Catalyzed β-Arylation | 7-Oxabicyclo[2.2.1]heptane framework and aryl iodides | Pd catalyst, 8-aminoquinoline (B160924) directing group | β-Arylated products | Complete diastereoselectivity | researchgate.net |
Enantiomeric Excess and Stereoisomer Separation in the Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives
Achieving high enantiomeric purity is a crucial aspect of synthesizing biologically active 7-oxabicyclo[2.2.1]heptane derivatives. This can be accomplished through asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other, or by resolving a racemic mixture into its constituent enantiomers.
Asymmetric Diels-Alder reactions are a powerful tool for establishing chirality in the 7-oxabicyclo[2.2.1]heptane core. The use of chiral auxiliaries, such as (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates, in reactions with furan has been shown to be highly diastereoselective, providing an efficient route to enantiomerically enriched 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. rsc.orgrsc.org Similarly, chiral Lewis acid catalysts have been employed to promote enantioselective Diels-Alder reactions. For example, an oxazaborolidine derived from N-tosyl (αS,βR)-β-methyltryptophan can catalyze the reaction between 2-bromoacrolein (B81055) and furan to produce chiral 7-oxabicyclo[2.2.1]heptene derivatives. sigmaaldrich.com A BF3·Et2O-promoted Diels-Alder addition of an acetylvinyl RADO(Et)-ate to a tetramethylidene-7-oxabicyclo[2.2.1]heptane derivative has also been reported as a key step in an asymmetric synthesis. acs.orgnih.gov
Enzymatic kinetic resolution is another widely used method for obtaining enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives. This technique relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, the lipase (B570770) from Candida rugosa has been used for the kinetic resolution of 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid methyl ester. researchgate.net A scalable enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key pharmaceutical precursor, was achieved through the enzymatic resolution of its butyl ester using lipase A from Candida antarctica. researchgate.net Enantiomerically pure 1,4-cineole (B1204204) derivatives, which can be converted to optically active 7-oxabicyclo[2.2.1]heptane derivatives, have been obtained with high enantiomeric excess (ee) through enzymatic resolution. google.com The initial ee of 70-87% was further enhanced to >99.9% by preferential crystallization. google.com
Once a mixture of stereoisomers is formed, chromatographic separation techniques are often employed for their isolation. Chiral stationary phases (CSPs) are particularly effective for separating enantiomers. Supercritical fluid chromatography (SFC) coupled with UV and mass spectrometry has been successfully used to separate the enantiomers of 7-oxa-bicyclo[2.2.1]heptene sulfonate (OBHS) derivatives, which are selective estrogen receptor modulators. researchgate.net Chiralpak IC and IA columns were effective in achieving this separation. researchgate.net Facile chromatographic methods have also been developed for the separation of endo and exo isomers of 2-substituted-7-oxabicyclo[2.2.1]hept-5-enes and -heptanes. researchgate.net
| Method | Substrate/Compound | Reagent/Catalyst/Stationary Phase | Outcome | Enantiomeric Excess (ee) / Purity | Reference |
|---|---|---|---|---|---|
| Asymmetric Diels-Alder | Furan and (S)s- or (R)s-3-(2-pyridylsulphinyl)acrylates | Chiral auxiliary | Enantiomerically enriched 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives | Highly diastereoselective | rsc.orgrsc.org |
| Enzymatic Kinetic Resolution | 7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid methyl ester | Lipase from Candida rugosa | Enantiomerically enriched acid and unreacted ester | - | researchgate.net |
| Enzymatic Resolution & Crystallization | 1,4-Cineole derivatives | Enzyme, then preferential crystallization | Enantiomerically pure 1,4-cineole derivatives (precursors to 7-oxabicyclo[2.2.1]heptane derivatives) | >99.9% ee | google.com |
| Chiral SFC | 7-Oxa-bicyclo[2.2.1]heptene sulfonate (OBHS) derivatives | Chiralpak IC and IA | Separation of enantiomers | - | researchgate.net |
Chemical Reactivity and Transformations of 2 Bromomethyl 7 Oxabicyclo 2.2.1 Heptane
Reactions Involving the Bromomethyl Group
The bromomethyl substituent is a key site for functionalization, primarily through reactions that leverage the carbon-bromine bond.
The primary carbon of the bromomethyl group is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. These reactions are fundamental in introducing a wide array of functional groups onto the bicyclic scaffold. For instance, it can react with amines, alkoxides, and other nucleophiles to form new carbon-heteroatom bonds. These substitution reactions are valuable in the synthesis of more complex molecules, including derivatives with potential biological activity. rsc.orgnih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Ammonia (NH₃) | Aminomethyl |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxymethyl |
| Cyanide | Sodium cyanide (NaCN) | Cyanomethyl |
| Azide (B81097) | Sodium azide (NaN₃) | Azidomethyl |
The carbon-bromine bond in 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. rsc.org Notable examples include the Suzuki and Stille couplings.
In a Suzuki coupling , the bromomethyl derivative reacts with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a powerful method for creating biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the bicyclic framework. wikipedia.orgresearchgate.netbeilstein-journals.org
The Stille coupling involves the reaction of the bromomethyl compound with an organotin reagent, also catalyzed by palladium. organic-chemistry.orgharvard.edu This method offers a complementary approach to the Suzuki coupling for forming C-C bonds and is tolerant of a variety of functional groups. acs.org
Table 2: Comparison of Suzuki and Stille Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Suzuki Coupling | Organoboron (e.g., boronic acid) | Palladium catalyst + Base | Mild reaction conditions, commercially available reagents, non-toxic boron byproducts. wikipedia.orglibretexts.org |
| Stille Coupling | Organotin (e.g., stannane) | Palladium catalyst | Tolerant of many functional groups, but tin reagents are toxic. organic-chemistry.orgharvard.edu |
The bromomethyl group can serve as a precursor to a good leaving group, facilitating elimination reactions. acs.orgresearchgate.net Treatment with a strong, non-nucleophilic base can induce the elimination of hydrogen bromide (HBr) to form an exocyclic methylene (B1212753) group. The specific conditions and the stereochemistry of the starting material will influence the regioselectivity and stereoselectivity of the elimination process. acs.org
Transformations of the 7-Oxabicyclo[2.2.1]heptane Ring System
The strained bicyclic ether framework is prone to various transformations, including ring-opening and rearrangement reactions, which provide access to highly functionalized cyclic and acyclic structures. researchgate.netresearchgate.net
The 7-oxabicyclo[2.2.1]heptane ring can be opened under various conditions. lookchem.com Acid-catalyzed ring-opening reactions, often in the presence of a nucleophile like an alcohol, can lead to the cleavage of one of the C-O bonds, resulting in functionalized cyclohexane (B81311) derivatives. beilstein-journals.org The regioselectivity of the cleavage can be influenced by the substituents on the bicyclic ring.
Reductive cleavage of the ether bridge is another important transformation. This can be achieved using strong reducing agents and results in the formation of substituted cyclohexanol (B46403) derivatives. Photoinduced electron transfer has also been shown to generate 3-hydroxycyclohexanone (B1200884) derivatives from related 7-oxabicyclo[2.2.1]heptan-2-ones. researchgate.net
The strained nature of the 7-oxabicyclo[2.2.1]heptane system makes it susceptible to skeletal rearrangements, such as the Wagner-Meerwein rearrangement. msu.ruyoutube.com These rearrangements are typically initiated by the formation of a carbocation within the bicyclic framework, which can be generated under acidic conditions or through other electrophilic additions. beilstein-journals.org The subsequent migration of a carbon-carbon bond relieves ring strain and leads to a more stable carbocation, ultimately forming a rearranged product. beilstein-journals.orgglobalauthorid.com
Ring-rearrangement metathesis (RRM) is another powerful tool for transforming 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.netnih.gov This domino process, which can involve a sequence of ring-opening metathesis (ROM) and ring-closing metathesis (RCM), allows for the construction of complex molecular architectures from relatively simple starting materials. researchgate.netbeilstein-journals.org
Reactions of Unsaturated Analogues within the Bicyclic Scaffold
The presence of unsaturation within the 7-oxabicyclo[2.2.1]heptane framework, typically as a double bond at the 5,6-position, introduces a new dimension of reactivity. These unsaturated analogues, such as 2-(bromomethyl)-7-oxabicyclo[2.2.1]hept-5-ene, can undergo a variety of reactions that take advantage of both the strained double bond and the reactive bromomethyl group.
One of the most common synthetic routes to the unsaturated 7-oxabicyclo[2.2.1]heptane core is the Diels-Alder reaction between furan (B31954) and a suitable dienophile. researchgate.net For instance, the reaction of 2-methylfuran (B129897) with methyl-3-bromo-propiolate is a highly regioselective method for preparing 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. mdpi.comnih.gov
The double bond in these systems is susceptible to a range of transformations. For instance, domino-Heck reactions have been successfully applied to unsaturated 7-oxabicyclo[2.2.1]heptane derivatives. researchgate.net Similarly, reductive Heck reactions have been explored with N,N'-bis(7-oxa-5-norbornene-2,3-dicarboximide). chem-soc.si Another important class of reactions is ring-opening metathesis (ROM) and ring-opening cross-metathesis (ROCM), which have been studied with various ruthenium catalysts. beilstein-journals.orgresearchgate.net These reactions provide a pathway to highly functionalized tetrahydrofuran (B95107) derivatives. beilstein-journals.org
The interplay between the double bond and other functional groups on the scaffold can lead to complex and stereoselective transformations. For example, radical-mediated phenylselanyl-group transfer reactions have been used to introduce substituents at both the C(5)-exo and C(6)-endo positions of 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives. researchgate.net
Below is a table summarizing some key reactions of unsaturated 7-oxabicyclo[2.2.1]heptane analogues:
| Reaction Type | Substrate Example | Reagents/Conditions | Product Type | Ref. |
| Diels-Alder | 2-Methylfuran and Methyl-3-bromo-propiolate | - | 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester | mdpi.comnih.gov |
| Reductive Heck | N,N'-bis(7-oxa-5-norbornene-2,3-dicarboximide) | Aryl/Hetaryl iodides, Triethylamine, Formic acid | N,N'-Bis[5-phenylbicyclo[2.2.1]heptane-2-endo,3-endo-dicarboximide] | chem-soc.si |
| Ring-Opening Cross-Metathesis (ROCM) | exo- and endo-2-Cyano-7-oxanorbornenes | Ruthenium alkylidene catalysts, Allyl alcohol or Allyl acetate | Substituted tetrahydrofurans | beilstein-journals.org |
Chemoselective Transformations in Complex Molecular Environments
The this compound moiety is often incorporated into larger, more complex molecules. In such environments, the ability to perform chemoselective transformations on the bromomethyl group without affecting other sensitive functional groups is of paramount importance. The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities.
For example, in the synthesis of prostanoid building blocks, chiral 7-oxabicyclo[2.2.1]heptane derivatives are utilized, and transformations must be carried out with high stereocontrol and chemoselectivity. pleiades.online The rigid bicyclic framework often dictates the stereochemical outcome of reactions at adjacent positions.
The development of directed C-H activation and arylation reactions has provided powerful tools for modifying the 7-oxabicyclo[2.2.1]heptane scaffold in a highly selective manner. For instance, a palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been described, proceeding with complete diastereoselectivity. researchgate.net This directed approach allows for the introduction of aryl and heteroaryl groups at specific positions, even in the presence of other potentially reactive sites.
The following table provides examples of chemoselective transformations involving the 7-oxabicyclo[2.2.1]heptane core:
| Reaction Type | Substrate Feature | Reagents/Conditions | Outcome | Ref. |
| Directed β-Arylation | 8-Aminoquinoline (B160924) directing group | Pd catalyst, Aryl iodide | Diastereoselective arylation | researchgate.net |
| Nucleophilic Substitution | Bromomethyl group | Various nucleophiles | Introduction of diverse functional groups |
Derivatives and Structural Diversification of the 2 Bromomethyl 7 Oxabicyclo 2.2.1 Heptane Scaffold
Functionalization at Various Positions of the Bicyclic System
The 7-oxabicyclo[2.2.1]heptane core offers multiple positions for chemical modification, enabling the synthesis of a broad range of derivatives. The initial bromomethyl group at the C-2 position is a primary site for nucleophilic substitution, allowing the introduction of various functional groups. Beyond this, researchers have successfully functionalized other positions on the bicyclic ring, including the C-2/C-3, C-5/C-6, and the bridgehead C-1/C-4 carbons.
Functionalization at C-2 and C-3: Derivatives with substituents at the C-2 and C-3 positions are commonly synthesized. For instance, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid has been used as a precursor for various derivatives, including imide and methylimide compounds which have shown antitumor activity. nih.gov The synthesis of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides has also been reported, highlighting the utility of functionalization at these positions for creating ligands with specific binding properties. researchgate.net
Functionalization at C-5 and C-6: The introduction of substituents at the C-5 and C-6 positions has been achieved through various synthetic strategies. Radical-mediated phenylselanyl-group transfer reactions have been employed to introduce substituents at the C-6-endo and C-5-exo positions of 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives. researchgate.net This demonstrates the feasibility of selectively functionalizing the carbon backbone of the bicyclic system.
Functionalization at Bridgehead Carbons (C-1 and C-4): While functionalization at the bridgehead positions (C-1 and C-4) is generally more challenging due to steric hindrance and the pyramidal nature of the bridgehead atom, methods have been developed for this purpose. For the analogous 7-azabicyclo[2.2.1]heptane system, the generation of a bridgehead radical from 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has enabled the synthesis of various 1-substituted derivatives. unirioja.es These approaches can potentially be adapted for the 7-oxabicyclo[2.2.1]heptane scaffold.
A notable advancement in the functionalization of this scaffold is the directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net This method allows for the introduction of aryl and heteroaryl groups at the C-3 position with high diastereoselectivity, further expanding the chemical diversity of accessible derivatives. researchgate.netresearchgate.net
Table 1: Examples of Functionalization at Various Positions of the 7-Oxabicyclo[2.2.1]heptane System
| Position(s) | Type of Functionalization | Example Derivative(s) | Reference(s) |
| C-2, C-3 | Dicarboxamide formation | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides | researchgate.net |
| C-2, C-3 | Imide synthesis | Imide derivatives of 7-oxobicyclo[2.2.1]heptane-2,3-dimethyl-2,3-dicarboxylic acid | nih.gov |
| C-5, C-6 | Radical-mediated substitution | C-6-endo and C-5-exo substituted 7-oxabicyclo[2.2.1]hept-5-en-2-ones | researchgate.net |
| C-1 (Bridgehead) | Radical substitution (in aza-analogue) | 1-substituted-7-azabicyclo[2.2.1]heptane derivatives | unirioja.es |
| C-3 | Pd-catalyzed β-(hetero)arylation | 3-Aryl-7-oxabicyclo[2.2.1]heptane derivatives | researchgate.netresearchgate.net |
Analogues with Modified Ring Systems and Substituents
Structural diversification of the 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane scaffold extends beyond simple functionalization to include the synthesis of analogues with modified ring systems and a wide variety of substituents. These modifications can significantly alter the molecule's size, shape, and electronic properties.
Heteroatom Substitution: A common strategy for modifying the bicyclic core is the replacement of the oxygen atom at the 7-position with other heteroatoms. The synthesis of 7-azabicyclo[2.2.1]heptane derivatives, for example, has been extensively studied. unirioja.escdnsciencepub.comunirioja.estheopenscholar.comresearchgate.net These nitrogen-containing analogues often exhibit interesting biological activities and serve as rigid scaffolds for the design of cholinergic receptor ligands and other bioactive molecules. theopenscholar.com The synthesis of these aza-analogues can be achieved through multi-step sequences, often involving intramolecular cyclization reactions. cdnsciencepub.comunirioja.esresearchgate.net
Ring Size Modification: Ring rearrangement metathesis (RRM) offers a powerful tool for modifying the ring system of 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.net This process can lead to the formation of more complex polycyclic frameworks that are otherwise difficult to access. researchgate.net Additionally, ring-expansion and ring-contraction reactions can be employed to alter the size of the bicyclic rings, leading to novel scaffolds. For instance, the Demyanov rearrangement, involving the diazotization of aminocycloalkanes, can lead to either ring expansion or contraction. While not directly applied to the parent oxabicyclo[2.2.1]heptane in the provided context, such reactions represent a potential avenue for skeletal diversification. wikipedia.org
Diverse Substituents: A vast array of substituents has been incorporated into the 7-oxabicyclo[2.2.1]heptane framework to modulate its properties. These include, but are not limited to:
Alkyl and Aryl Groups: Introduction of various alkyl and aryl substituents can influence the lipophilicity and steric profile of the molecule.
Halogens: Halogenated derivatives have been synthesized, often as intermediates for further functionalization or to enhance biological activity. unirioja.es
Carbonyl-containing Groups: Carboxylic acids, esters, amides, and ketones are common functionalities introduced to the scaffold, providing handles for further chemical transformations or for direct interaction with biological targets. nih.govnih.gov
Nitrogen-containing Groups: Amines, nitriles, and nitroso groups have been incorporated, introducing basic centers and opportunities for hydrogen bonding. cdnsciencepub.com
The synthesis of these diversely substituted analogues often relies on established synthetic methodologies, tailored to the specific requirements of the bicyclic system.
Table 2: Examples of Analogues with Modified Ring Systems and Diverse Substituents
| Modification Type | Analogue/Derivative Example | Key Feature(s) | Reference(s) |
| Heteroatom Substitution | 7-Azabicyclo[2.2.1]heptane derivatives | Nitrogen atom at the bridge position | unirioja.escdnsciencepub.comtheopenscholar.com |
| Ring System Modification | Products of Ring Rearrangement Metathesis | Complex polycyclic frameworks | researchgate.net |
| Diverse Substituents | 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives | Carboxylic acid functionalities | nih.govnih.gov |
| Diverse Substituents | Halogenated 7-azabicyclo[2.2.1]heptane derivatives | Halogen substituents | unirioja.es |
Conformationally Constrained Derivatives
A key advantage of the 7-oxabicyclo[2.2.1]heptane scaffold is its inherent rigidity. This conformational constraint is highly desirable in the design of molecules that target specific biological receptors or enzyme active sites. By locking the molecule in a particular conformation, it is possible to enhance binding affinity and selectivity.
The bicyclic nature of the 7-oxabicyclo[2.2.1]heptane system restricts the rotation around the C-C bonds, leading to a well-defined three-dimensional structure. This is in contrast to more flexible acyclic or monocyclic systems which can adopt multiple conformations in solution, some of which may be inactive or bind to off-target sites.
Researchers have leveraged this property to synthesize a variety of conformationally constrained derivatives with potent biological activities. For example, nucleotide analogues incorporating the 7-oxabicyclo[2.2.1]heptane ring system have been developed as ligands for P2Y receptors. nih.govcapes.gov.br In these molecules, the bicyclic system locks the pseudoribose moiety in a specific (N)-envelope conformation, which is believed to be important for receptor binding. nih.gov
Similarly, conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides have been synthesized and studied for their ability to extract actinides. researchgate.net The rigid scaffold pre-organizes the chelating amide groups, potentially enhancing their binding efficiency and selectivity.
The design of peptidomimetics also benefits from the use of conformationally restricted amino acid analogues. While the provided search results focus more on aza-analogues in this context, the principle of using a rigid bicyclic scaffold to mimic the secondary structure of peptides, such as β-turns, is a well-established strategy in medicinal chemistry.
Table 3: Examples of Conformationally Constrained Derivatives and Their Applications
| Derivative Class | Key Conformational Feature | Application/Area of Study | Reference(s) |
| Nucleotide Analogues | Rigid (N)-envelope conformation of the pseudoribose mimic | P2Y receptor ligands | nih.govcapes.gov.br |
| Dicarboxamide Ligands | Pre-organized chelating groups | Actinide extraction | researchgate.net |
| Amino Acid Analogues (Aza-derivatives) | Constrained proline mimics | Peptidomimetics | unirioja.es |
Isomeric Considerations: Geometric and Optical Isomers in Derivatives
The synthesis of derivatives from the this compound scaffold often leads to the formation of various isomers. The stereochemistry of these derivatives is critical as different isomers can exhibit distinct physical, chemical, and biological properties. The two main types of isomerism to consider are geometric (diastereomerism) and optical (enantiomerism).
Geometric Isomerism (Endo/Exo Diastereomers): Substituents on the 7-oxabicyclo[2.2.1]heptane ring can be oriented in two main diastereomeric forms: exo and endo. The exo substituent is on the same side of the ring as the oxygen bridge, while the endo substituent is on the opposite side. The relative stability and reactivity of these isomers can differ significantly. For instance, in some herbicidally active derivatives, the endo isomer was found to be more active than the exo form. google.com
The formation of endo versus exo products can often be controlled by the reaction conditions. For example, in the Diels-Alder reaction used to form the bicyclic system, the ratio of endo to exo isomers can be influenced by the choice of catalyst and reaction temperature. researchgate.net In many cases, the endo and exo isomers can be separated using chromatographic techniques. researchgate.net Ring-opening/cross-metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles have also been studied, with the stereochemistry of the starting material influencing the outcome of the reaction. beilstein-journals.org
Optical Isomerism (Enantiomers): Due to the presence of chiral centers, derivatives of this compound can exist as enantiomers (non-superimposable mirror images). The synthesis of a single enantiomer is often crucial, particularly for pharmaceutical applications, as the two enantiomers can have different pharmacological and toxicological profiles.
Enantiomerically pure derivatives can be obtained through several strategies:
Asymmetric Synthesis: Using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. rsc.org
Resolution of Racemates: Separating a mixture of enantiomers. Enzymatic resolution, using lipases, has been successfully employed for the kinetic resolution of 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid methyl ester. researchgate.net
Starting from Chiral Precursors: Using enantiomerically pure starting materials to build the bicyclic scaffold.
The absolute configuration of the chiral centers is typically designated using the Cahn-Ingold-Prelog (R/S) notation. For example, the enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor for an A2a receptor antagonist, has been reported. researchgate.net
Table 4: Isomeric Forms of 7-Oxabicyclo[2.2.1]heptane Derivatives
| Isomerism Type | Description | Example(s) | Significance | Reference(s) |
| Geometric (Diastereomerism) | Exo vs. endo orientation of substituents | exo- and endo-2-substituted-7-oxabicyclo[2.2.1]heptanes | Different biological activities and reactivities | google.combeilstein-journals.org |
| Optical (Enantiomerism) | Non-superimposable mirror images (R/S isomers) | (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid | Different pharmacological profiles | researchgate.net |
Applications in Advanced Organic Synthesis
Role as Chiral Building Blocks and Chirons
Chiral building blocks, or chirons, are enantiomerically pure compounds used as starting materials in the synthesis of complex, stereochemically defined target molecules. The 7-oxabicyclo[2.2.1]heptane skeleton is a well-established chiron due to its conformational rigidity and the predictable stereochemical outcome of its reactions. Derivatives of this structure are recognized as useful intermediates for the asymmetric synthesis of a wide array of natural products and bioactive compounds.
The enantiomerically pure forms of 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane serve as versatile starting points. The inherent chirality of the bicyclic system allows for the transfer of stereochemical information, guiding the formation of new stereocenters in a controlled manner. This is crucial in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired activity. The bromomethyl group provides a reactive handle for a variety of nucleophilic substitution and coupling reactions, allowing for the introduction of diverse functionalities and the extension of carbon chains without disturbing the core chiral scaffold.
Precursors for Natural Product Synthesis
The structural motifs present in this compound are embedded within numerous complex natural products. Consequently, this compound and its close relatives are logical precursors for their total synthesis. The strained oxabicyclic ring can be strategically opened to generate highly functionalized carbocyclic systems with precise stereochemistry.
Solanoeclepin A is a complex natural product and the most potent known hatching agent for the potato cyst nematode, a significant agricultural pest. beilstein-journals.org Its intricate, multi-ring structure features a 7-oxabicyclo[2.2.1]heptane moiety as a core component. Synthetic studies toward the total synthesis of solanoeclepin A have explicitly targeted the preparation of this key substructure in an enantiopure form. beilstein-journals.org
Researchers have developed synthetic routes where the 7-oxabicyclo[2.2.1]heptane core is constructed early in the synthesis. beilstein-journals.org Although these studies may not start from pre-formed this compound, they underscore the importance of this bicyclic system as a fundamental building block for accessing the complex architecture of Solanoeclepin A and its analogues. beilstein-journals.orgresearchgate.net The strategies employed highlight the value of the oxabicyclic framework in establishing the correct relative stereochemistry of multiple chiral centers that are crucial for the molecule's biological activity. researchgate.net
Synthesis of Bioactive Analogues and Mimetics
The structural rigidity and stereochemical purity of this compound make it an excellent scaffold for creating mimics of biologically important molecules like sugars and prostaglandins.
Pseudo-sugars are carbocyclic analogues of carbohydrates where the ring oxygen of a pyranose or furanose sugar is replaced by a methylene (B1212753) group. utwente.nl These compounds are of significant interest because they can mimic natural sugars and interact with carbohydrate-processing enzymes, often acting as inhibitors. The 7-oxabicyclo[2.2.1]heptane framework serves as a key precursor for these molecules.
The synthesis of pseudo-sugars can involve the cleavage of the ether bridge in derivatives like this compound. For instance, treatment of a related compound, tri-O-acetyl-(1,3/2,4,6)-4-bromo-6-bromomethyl-1,2,3-cyclohexanetriol, which can be derived from a 7-oxabicyclo[2.2.1]heptane precursor, is a key step in the facile synthesis of validamine, a component of the antibiotic validamycin. This highlights how the oxabicyclic starting material can be transformed into a highly substituted cyclohexane (B81311) ring, which is the core of a pseudo-sugar.
| Precursor Type | Target Molecule Class | Key Transformation |
| 7-Oxabicyclo[2.2.1]heptane derivative | Pseudo-sugars | Cleavage of the anhydro ring |
| 7-Oxabicyclo[2.2.1]heptane derivative | Validamine (aminocyclitol) | Bromination followed by nucleophilic substitution |
Thromboxane A2 (TXA2) and Prostaglandin H2 (PGH2) are potent but unstable biological mediators involved in processes like platelet aggregation and muscle contraction. The development of stable, synthetic analogues is crucial for studying their biological roles and for creating potential therapeutic agents. The 7-oxabicyclo[2.2.1]heptane skeleton provides a chemically stable mimic of the endoperoxide bridge found in the natural molecules.
A variety of 7-oxabicyclo[2.2.1]heptane analogues of TXA2/PGH2 have been prepared and evaluated for biological activity. bldpharm.com These syntheses often involve the elaboration of side chains from a pre-formed bicyclic core. Depending on the stereochemistry of the substituents, these analogues can act as either agonists or antagonists of the TXA2/PGH2 receptor. bldpharm.com For example, aza omega-chain analogues based on the 7-oxabicyclo[2.2.1]heptyl carboxylic acid scaffold have been found to be potent and selective TXA2 receptor antagonists.
| Analogue Class | Biological Activity | Therapeutic Potential |
| 7-Oxabicyclo[2.2.1]heptane analogues | TXA2/PGH2 agonist or antagonist | Modulation of platelet aggregation and smooth muscle contraction |
| Aza omega-chain analogues | Selective TXA2 receptor antagonist | Anti-thrombotic agents |
Utility in the Development of Specialty Chemicals
While the primary applications of this compound are in the synthesis of complex, high-value molecules for pharmaceutical and biological research, its structural features also lend it to the development of specialty chemicals and materials. The reactive bromomethyl group acts as a key functional handle for incorporating the rigid oxabicyclic motif into larger molecular architectures.
The broader class of 7-oxabicyclo[2.2.1]heptane derivatives has been explored for various applications:
Pesticidal Agents: A patent has described the use of certain 7-oxabicyclo[2.2.1]heptane derivatives for controlling undesired microorganisms and animal pests. The rigid scaffold is used to orient functional groups in a specific spatial arrangement to interact with biological targets.
Functional Polymers: The strained ring system of related 7-oxabicyclo[2.2.1]heptene derivatives makes them suitable monomers for Ring-Opening Metathesis Polymerization (ROMP). This process can create polymers with the intact oxygen bridge, leading to materials with unique physical and chemical properties. Furthermore, the parent oxabicyclic ring can be a precursor to functionalized monomers, such as γ-halogenated caprolactones, which are used to synthesize functional biodegradable polymers. utwente.nl The bromomethyl group in the title compound offers a route to create functional monomers for various polymerization techniques, introducing the oxabicyclic unit as a pendant group.
Ligands for Metal Extraction: Conformationally constrained dicarboxamides derived from the 7-oxabicyclo[2.2.1]heptane backbone have been synthesized and studied for their ability to extract trivalent and tetravalent actinides, indicating potential applications in nuclear fuel reprocessing.
In these contexts, this compound serves as a valuable intermediate. The bromomethyl group allows for its covalent attachment to other molecules, be it a polymer backbone, a ligand scaffold, or another building block, thereby imparting the unique steric and electronic properties of the 7-oxabicyclo[2.2.1]heptane unit to the final specialty chemical.
Pesticidal Agents
The broader class of 7-oxabicyclo[2.2.1]heptane derivatives has been investigated for potential pesticidal applications. A patent for "Oxabicyclo[2.2.1]heptane derivatives as pesticidal agents" suggests that compounds with this core structure are of interest for controlling undesired microorganisms and animal pests. google.com The patent describes a general chemical formula for these derivatives, which could theoretically include a bromomethyl substituent.
However, the available documentation does not provide specific examples or detailed research findings on the synthesis of pesticidal agents starting from this compound. The potential for the reactive bromomethyl group to be used as a handle to introduce various pharmacophores is chemically plausible, but concrete examples of its application in the development of pesticidal agents are not prevalent in the surveyed literature.
Further research and publication in this specific area would be necessary to fully elucidate the role and importance of this compound as a building block in the synthesis of novel pesticidal agents.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enantiopure Access
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient methods to access enantiomerically pure forms of 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane is a critical research focus. While the Diels-Alder reaction between furan (B31954) and an appropriate dienophile is a common route to the core structure, future research is concentrating on achieving high levels of stereocontrol. researchgate.net
Emerging strategies include:
Catalytic Asymmetric Diels-Alder Reactions: The use of chiral Lewis acids to catalyze the cycloaddition between furan and a suitable bromomethyl-containing dienophile is a promising avenue. scielo.br Research into novel catalyst systems, such as those based on copper or aluminum complexes, aims to improve enantioselectivity and yield. scielo.brharvard.edu For instance, TiCl₄ and ZnCl₂ supported on silica (B1680970) gel have been shown to catalyze reactions between furan and chiral acrylates, providing a pathway to enantiomerically enriched oxabicycloheptane carboxylates which are precursors to the target compound. acs.orgacs.org
Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures. Lipases, in particular, have been successfully used for the kinetic resolution of related bicyclic alcohols and their esters. nih.govrsc.orgscielo.br Future work will likely involve screening a broader range of enzymes and optimizing reaction conditions for the resolution of 2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane or its derivatives, which can then be converted to the desired bromo-compound. researchgate.net A scalable enantioselective method has been developed for a key precursor, (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, using lipase (B570770) A from Candida antarctica. researchgate.net
Chiral Auxiliary-Mediated Synthesis: Diastereoselective intramolecular Diels-Alder strategies using removable chiral auxiliaries, such as (R)-phenylglycinol, represent another robust method for establishing the desired stereochemistry in the 7-oxabicyclo[2.2.1]heptane core. rsc.org
| Methodology | Key Features | Potential for this compound |
| Asymmetric Diels-Alder | Direct formation of chiral products; potential for high enantiomeric excess (ee). scielo.br | Development of specific catalysts for dienophiles like allyl bromide or 2-bromoacrolein (B81055) derivatives. |
| Enzymatic Resolution | High selectivity (ee >99%); mild reaction conditions. nih.govscielo.br | Resolution of a suitable precursor like the corresponding alcohol or ester, followed by bromination. |
| Chiral Auxiliaries | High diastereoselectivity; predictable stereochemical outcome. rsc.org | Application of established auxiliaries to intramolecular strategies forming the bicyclic system. |
Exploration of New Reactivity Profiles for Enhanced Functionalization
The inherent reactivity of both the strained bicyclic system and the bromomethyl group offers numerous opportunities for novel functionalization. Future research is aimed at moving beyond simple nucleophilic substitution at the bromomethyl position to explore more complex transformations.
Directed C-H Functionalization: Palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been demonstrated, achieving high yields and complete diastereoselectivity. researchgate.netresearchgate.net Applying this methodology to this compound could allow for precise modification of the scaffold itself, creating a new family of disubstituted derivatives.
Ring-Opening Reactions: The ring strain of the oxabicyclo[2.2.1]heptane system (estimated at 6.5 kcal/mol) makes it susceptible to ring-opening reactions, providing access to highly functionalized cyclohexene (B86901) and cyclohexane (B81311) derivatives with controlled stereochemistry. lookchem.com Lewis acid-mediated and transition-metal-catalyzed ring-opening reactions are particularly powerful. lookchem.comresearchgate.net Investigating the interplay between the bromomethyl group and various ring-opening conditions could lead to novel synthetic pathways. For example, palladium-catalyzed ring-opening with aryl iodides can produce highly substituted biphenyls. researchgate.net
Radical Reactions: The C-Br bond is a precursor for radical generation. Exploring radical-mediated cyclizations, additions, and cross-coupling reactions could unlock new synthetic routes. Mechanistic studies on related azanorbornanic aminyl radicals have shown the potential for unusual rearrangements, a concept that could be extended to this system.
Metathesis Reactions: Ring-opening metathesis (ROM) of unsaturated 7-oxabicyclo[2.2.1]heptene derivatives is a powerful tool for creating functionalized heterocyclic scaffolds. nih.gov While the saturated core of the target compound is not directly applicable, its synthesis from an unsaturated precursor opens the door to using metathesis at an earlier stage to introduce complexity before hydrogenation and bromination. Ring-opening/cross metathesis (ROCM) reactions, for instance, can introduce diverse side chains with control over double bond geometry. beilstein-journals.org
Design of Next-Generation Derivatives with Tailored Properties
The 7-oxabicyclo[2.2.1]heptane scaffold is present in numerous bioactive molecules, making it an attractive starting point for drug discovery. researchgate.netdtu.dk The 2-(bromomethyl) derivative is a key intermediate for generating libraries of compounds with tailored therapeutic or agrochemical properties.
Medicinal Chemistry Applications: Derivatives have been designed as inhibitors of the protein phosphatase 5 (PP5), showing potential in reversing temozolomide (B1682018) resistance in glioblastoma. nih.govresearchgate.net Other analogues have been explored as antitumor agents and compounds with potential insecticidal or herbicidal properties. ontosight.ai Future design will focus on optimizing these activities by systematically modifying the substituent introduced via the bromomethyl group. The rigid scaffold is ideal for positioning functional groups in precise three-dimensional orientations to maximize interaction with biological targets.
Materials Science: The rigid bicyclic structure can be incorporated into polymers to create materials with unique thermal and mechanical properties. The bromomethyl group serves as a convenient point for polymerization or for grafting onto existing polymer chains.
Probes for Chemical Biology: Functionalizing the molecule with fluorescent tags, biotin, or photo-crosslinkers via the bromomethyl handle can create chemical probes to study biological processes or identify protein targets.
| Derivative Class | Potential Application | Design Strategy |
| PP5 Inhibitors | Oncology (Glioblastoma) nih.gov | Introduce indole (B1671886) fragments or other rigid groups to enhance selectivity and drug-like properties. nih.gov |
| Antitumor Agents | Oncology | Synthesize imide and dicarboxamide derivatives to mimic natural products like cantharidin. ontosight.airsc.org |
| Agrochemicals | Pest/Weed Control | Explore N-aryl dicarboximides and other structures known for insecticidal or herbicidal activity. ontosight.ai |
| Advanced Polymers | Materials Science | Use the bromomethyl group for initiation of controlled radical polymerization or as a cross-linking site. |
Advanced Computational Studies for Predictive Chemical Behavior
Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of complex molecules. For this compound, advanced computational studies are poised to accelerate research in several key areas.
Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways. This is particularly valuable for understanding the facial selectivity of Diels-Alder reactions, the regioselectivity of ring-opening reactions, and the stereochemical outcomes of catalytic processes. patonlab.com For example, quantum chemical modeling has been used to predict which positions on the scaffold are most amenable to modification for designing selective PP5 inhibitors. nih.gov
Prediction of Properties: Thermochemical properties such as the enthalpy of formation, entropy, and heat capacity have been calculated for the parent 7-oxabicyclo[2.2.1]heptane scaffold using DFT. researchgate.net Similar studies on the bromomethyl derivative can provide crucial data for process development and safety assessment.
Structure-Activity Relationship (SAR) Modeling: In drug design, computational docking and quantitative structure-activity relationship (QSAR) studies can predict how novel derivatives will bind to a target protein. This allows for the rational design of more potent and selective compounds before committing to lengthy synthetic efforts. DFT studies have been employed to determine the energy-optimized structures of related ligands and their complexes with metal ions. rsc.org
Integration into Multicomponent and Cascade Reactions for Complexity Generation
To improve synthetic efficiency and generate molecular diversity rapidly, modern organic chemistry is increasingly focused on multicomponent reactions (MCRs) and cascade (or domino) reactions. organic-chemistry.orgbeilstein-journals.org this compound is an ideal substrate for incorporation into such sophisticated reaction schemes.
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. beilstein-journals.org The bromomethyl group can participate as an electrophile in MCRs. For instance, it could be used to trap an anionic intermediate generated from the other components, or it could be transformed into an organometallic reagent for use in enantioselective multicomponent couplings. acs.org
Cascade Reactions: These reactions involve two or more bond-forming transformations that occur sequentially in one pot without isolating intermediates. rsc.org A cascade could be initiated by a nucleophilic attack on the bromomethyl group, with the resulting intermediate undergoing a subsequent intramolecular cyclization or rearrangement. Gold-catalyzed cascade reactions have been effectively used to synthesize complex molecules, and similar strategies could be developed for this system. thieme-connect.com The strain release of the bicyclic system can be a powerful thermodynamic driving force for such cascade processes. beilstein-journals.org
The exploration of these future research avenues will undoubtedly expand the synthetic utility of this compound, paving the way for new discoveries in medicine, materials science, and fundamental chemical synthesis.
Q & A
Q. What are the common synthetic routes to access 2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane?
While direct synthesis of the 2-(bromomethyl) derivative is not explicitly detailed in the evidence, analogous methods for bromomethyl-substituted 7-oxabicycloheptanes involve bromination of precursor alcohols or alkenes. For example, bromination of 7-oxabicyclo[2.2.1]hept-2-ene derivatives using HBr or N-bromosuccinimide (NBS) under radical conditions could yield bromomethyl analogs . Stereochemical control during synthesis is critical, as demonstrated by the separation of endo/exo isomers via chromatography in related compounds .
Q. How is the stereochemistry of substituents on the 7-oxabicyclo[2.2.1]heptane scaffold determined?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for stereochemical analysis. In substituted 7-oxabicycloheptanes, coupling constants (e.g., -values) between protons on adjacent carbons and nuclear Overhauser effect (NOE) correlations help distinguish endo vs. exo configurations. For instance, highlights the use of -NMR to assign stereochemistry in 2-substituted derivatives based on distinct splitting patterns and chemical shifts .
Q. What methods are effective for separating endo and exo isomers of substituted 7-oxabicycloheptanes?
Chromatographic techniques, such as column chromatography or preparative HPLC, are routinely employed. reports successful separation of endo- and exo-2-substituted isomers using silica gel chromatography, with polarity differences between isomers enabling resolution .
Advanced Research Questions
Q. How does the 7-oxabicyclo[2.2.1]heptane scaffold influence reactivity in strain-directed synthesis?
The strained bicyclic system facilitates unique reactivity, such as bridge cleavage under specific conditions. demonstrates that (phenylsulfonyl)-7-oxabicycloheptane derivatives undergo regioselective β-elimination to form cyclohexenylsulfones, enabling applications in carbohydrate synthesis (e.g., carba-α-DL-glucopyranose). This reactivity is driven by ring strain relief and electronic effects of substituents .
Q. What pharmacological applications exist for 7-oxabicycloheptane derivatives?
The scaffold serves as a thromboxane A2 (TxA2) receptor modulator. and describe analogs like SQ 35,091, where the 7-oxabicycloheptane core mimics prostaglandin structures. These compounds exhibit nM-level antagonism by competitively binding TxA2 receptors, as shown via radioligand displacement assays using -SQ 29,548 . Structure-activity relationship (SAR) studies reveal that ortho-substituted aromatic sidechains enhance potency .
Q. How are 7-oxabicycloheptane derivatives applied in agrochemicals?
Derivatives such as Cinmethylin (exo-2-[(2-methylbenzyloxy]-7-oxabicycloheptane) act as pre-emergent herbicides. and highlight its use in cereal crops, targeting soil residual activity. Regulatory assessments include harmonized classification for environmental persistence and toxicity, with proposed maximum residue limits (MRLs) under EU regulations .
Q. What strategies are used to functionalize the 7-oxabicycloheptane core for drug discovery?
Acylation and nucleophilic substitution are common. details the synthesis of EDG2 inhibitors by reacting 7-oxabicycloheptan-2-one with amines and cyanide, followed by coupling to benzoylamino groups. Functionalization at the 2-position is critical for biological activity, requiring stereoselective methods to retain configuration .
Q. How do thermodynamic properties of 7-oxabicycloheptanes impact stability and reactivity?
The enthalpy of formation and ring strain energy influence stability. reports thermodynamic data for bicyclo[2.2.1]heptane derivatives, showing that substituents like bromomethyl alter strain and stability. Computational studies (e.g., DFT) can predict these effects, guiding synthetic design .
Q. What analytical standards are available for characterizing 7-oxabicycloheptane derivatives?
lists dicarboxylic acid derivatives as reference standards. High-purity samples are characterized via GC-MS, IR, and NMR, with protocols from NIST ensuring reproducibility. For example, NIST Standard Reference Data provides validated spectral libraries for structural confirmation .
Q. How do stereochemical variations affect biological activity in thromboxane antagonists?
shows that interphenylene substituents' position (ortho > meta > para) drastically impacts TxA2 receptor affinity. For SQ 35,091, the ortho-substituted sidechain achieves a of 1.0 nM, while meta/para analogs lose potency. Stereochemical integrity at the bicyclic core is also essential, as epimerization reduces activity .
Key Data and Methodological Insights
- Stereochemical Analysis : Use -values (e.g., ) and NOE correlations to assign configurations .
- Synthetic Optimization : Prioritize radical bromination or SN2 mechanisms for bromomethyl introduction .
- Pharmacological Screening : Employ radioligand binding assays (e.g., -SQ 29,548) and platelet aggregation tests to evaluate TxA2 activity .
- Regulatory Considerations : Monitor CLP classifications and MRL proposals for agrochemical derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
